molecular formula C14H7NO6 B14678950 7-Nitro-9-oxoxanthene-2-carboxylic acid CAS No. 33413-99-9

7-Nitro-9-oxoxanthene-2-carboxylic acid

Cat. No.: B14678950
CAS No.: 33413-99-9
M. Wt: 285.21 g/mol
InChI Key: AFSYRZQBNVRQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-9-oxoxanthene-2-carboxylic acid is a chemical compound with the molecular formula C14H7NO6 It is a derivative of xanthene, characterized by the presence of nitro and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-9-oxoxanthene-2-carboxylic acid typically involves the nitration of 9-oxoxanthene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-9-oxoxanthene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

7-Nitro-9-oxoxanthene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-nitro-9-oxoxanthene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxy-3-methyl-9-oxoxanthene-8-carboxylic acid methyl ester: A xanthene derivative with similar structural features.

    9-Oxoxanthene-2-carboxylic acid: The parent compound without the nitro group.

Uniqueness

7-Nitro-9-oxoxanthene-2-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

33413-99-9

Molecular Formula

C14H7NO6

Molecular Weight

285.21 g/mol

IUPAC Name

7-nitro-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C14H7NO6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H,(H,17,18)

InChI Key

AFSYRZQBNVRQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.